![molecular formula C10H11NO3S B14677724 N-[(Benzyloxy)carbonothioyl]glycine CAS No. 36916-55-9](/img/structure/B14677724.png)
N-[(Benzyloxy)carbonothioyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyloxythiocarbonylglycine is a derivative of glycine, an amino acid, with a benzyloxythiocarbonyl protecting group attached to the nitrogen atom. This compound is primarily used in organic synthesis, particularly in peptide synthesis, where it serves as a protecting group for the amino group of glycine. The benzyloxythiocarbonyl group is known for its stability under various reaction conditions and can be removed selectively when needed.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyloxythiocarbonylglycine typically involves the reaction of glycine with benzyloxythiocarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
Glycine+Benzyloxythiocarbonyl chloride→N-benzyloxythiocarbonylglycine
Industrial Production Methods
Industrial production of N-benzyloxythiocarbonylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyloxythiocarbonylglycine undergoes several types of chemical reactions, including:
Hydrolysis: The benzyloxythiocarbonyl group can be hydrolyzed under acidic or basic conditions to yield glycine and benzyl alcohol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The benzyloxythiocarbonyl group can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Glycine and benzyl alcohol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted glycine derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyloxythiocarbonylglycine has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein structure by selectively protecting and deprotecting amino groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-benzyloxythiocarbonylglycine involves the selective protection of the amino group of glycine. The benzyloxythiocarbonyl group forms a stable bond with the nitrogen atom, preventing it from participating in unwanted reactions. This protection is crucial in multi-step organic syntheses, where selective deprotection can be achieved under specific conditions to yield the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyloxycarbonylglycine: Similar to N-benzyloxythiocarbonylglycine but with a benzyloxycarbonyl group instead of a benzyloxythiocarbonyl group.
N-tert-butoxycarbonylglycine: Uses a tert-butoxycarbonyl group as the protecting group.
N-fluorenylmethoxycarbonylglycine: Employs a fluorenylmethoxycarbonyl group for protection.
Uniqueness
N-benzyloxythiocarbonylglycine is unique due to the presence of the sulfur atom in the protecting group, which can impart different reactivity and stability compared to other protecting groups. This uniqueness can be advantageous in specific synthetic applications where selective reactivity is required.
Eigenschaften
CAS-Nummer |
36916-55-9 |
|---|---|
Molekularformel |
C10H11NO3S |
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
2-(phenylmethoxycarbothioylamino)acetic acid |
InChI |
InChI=1S/C10H11NO3S/c12-9(13)6-11-10(15)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,13) |
InChI-Schlüssel |
UYGASEYJDYQGTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=S)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


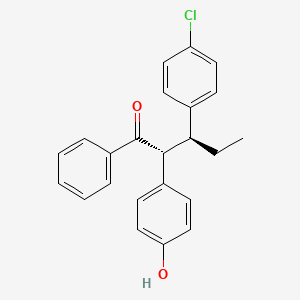
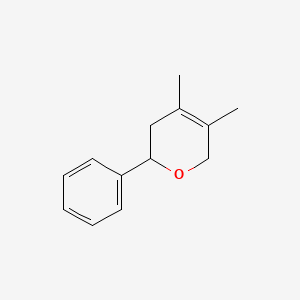
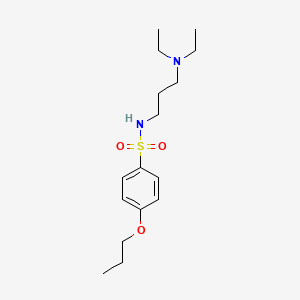
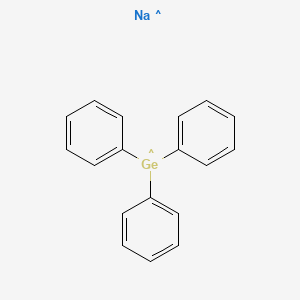
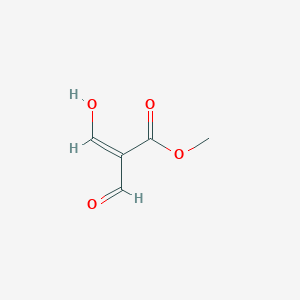
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)

![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)


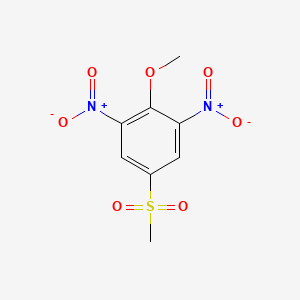
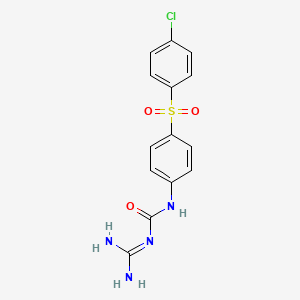
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)

